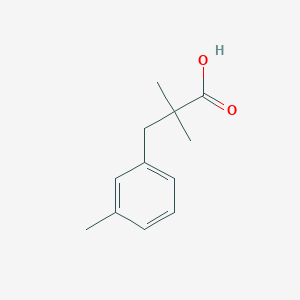

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorptions include a broad O-H stretch at 2500–3300 cm⁻¹ , a sharp C=O stretch at 1705 cm⁻¹ , and aromatic C-H bending at 825 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization (EI) spectrum shows a molecular ion peak at m/z 192.1 (C₁₂H₁₆O₂⁺), with fragmentation peaks at m/z 177.1 (loss of CH₃), 149.0 (loss of COOH), and 91.0 (tropylium ion).

Computational Modeling of Electronic Structure

DFT calculations at the M06-2X/def2-TZVP level reveal a HOMO-LUMO gap of 5.3 eV , indicative of moderate electronic stability. The HOMO is localized on the aromatic ring and carboxyl group, while the LUMO resides on the carbonyl π* orbital (Fig. 1). Electrostatic potential maps highlight nucleophilic regions at the oxygen atoms (red) and electrophilic zones near the methyl groups (blue).

Figure 1 : Computed HOMO (A) and LUMO (B) surfaces for this compound.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential | 9.1 |

| Electron Affinity | 3.8 |

| Electronegativity | 6.45 |

These insights guide predictions of reactivity, favoring electrophilic aromatic substitution at the para position of the methylphenyl group.

Properties

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLAUYYZVFNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid, also known by its CAS number 395643-91-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure

The molecular formula of this compound is . Its structure features a propanoic acid backbone with two methyl groups and a 3-methylphenyl substituent, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and anti-inflammatory properties. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to this compound. For example:

- Inhibition Studies : A series of analogs derived from similar structures showed varying degrees of inhibition against colon cancer cell lines (HCT-116). Notably, some derivatives demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer activity .

- Mechanism of Action : The proposed mechanism involves modulation of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways. Compounds with structural similarities showed selective activity against cancer cells while sparing normal cells .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties:

- Experimental Models : In vivo studies using rat paw edema models indicated that certain derivatives exhibited more potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics.

| Compound | Structure | IC50 (mg/mL) | Activity |

|---|---|---|---|

| Compound 7a | Structure | 0.12 | High anticancer |

| Compound 7g | Structure | 0.12 | High anticancer |

| Compound 7d | Structure | 0.81 | Low anticancer |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Colon Cancer Treatment : A study synthesized various derivatives and tested their efficacy against HCT-116 cells. The results demonstrated that specific modifications could enhance potency and selectivity towards cancerous cells while minimizing effects on non-cancerous cells .

- Dual Mechanism Drugs : Research has indicated that compounds derived from this structure could serve as dual-target drugs that inhibit both cyclooxygenases and matrix metalloproteinases (MMPs), which are relevant in cancer progression and inflammation .

Scientific Research Applications

Chemistry

- Building Block : Used as a precursor for synthesizing more complex organic molecules. Its structure facilitates exploration of various chemical reactions and mechanisms.

- Reactivity Studies : Engages in oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or alkanes |

| Substitution | Halogens with Lewis acids | Halogenated derivatives |

Biology

- Biological Activity : Investigated for antimicrobial and anti-inflammatory properties. Studies suggest potential inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses.

Medicine

- Pharmaceutical Development : Explored as a lead compound for new pharmaceuticals targeting inflammatory diseases. Its structural analogs have been assessed for their therapeutic potential in treating neurological disorders due to their similarity to neurotransmitter precursors.

Industry

- Specialty Chemicals Production : Utilized in the manufacturing of polymers and resins, contributing to the development of advanced materials with specific properties.

Case Studies

-

Anti-inflammatory Activity Study :

- A study published in Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent.

-

Synthesis of Pharmaceutical Intermediates :

- Research highlighted its role as an intermediate in synthesizing drugs aimed at treating chronic pain conditions, showcasing its versatility in pharmaceutical chemistry.

-

Polymers and Resins Development :

- Industrial applications have been documented where this compound is used to enhance the properties of thermosetting resins, improving mechanical strength and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the propanoic acid backbone but differ in substituent patterns, leading to variations in properties and applications:

2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid

- Structural Difference: A nitro group (-NO₂) at the para position of the phenyl ring instead of a methyl group.

- Impact : The electron-withdrawing nitro group enhances acidity (pKa reduction) and decreases solubility in aqueous media compared to the methyl substituent. This compound is used in synthetic intermediates for pharmaceuticals .

2-(3-(Trifluoromethyl)phenyl)propanoic acid

- Structural Difference : A trifluoromethyl (-CF₃) group at the meta position.

- Impact : The -CF₃ group increases electronegativity and metabolic resistance, making it valuable in agrochemicals and NSAID derivatives. Its molecular weight (218.18 g/mol) is higher than the target compound due to fluorine atoms .

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Physicochemical Properties

Key properties of selected analogs are summarized below:

*Estimated values based on structural analogs.

Observations :

- The target compound’s methyl substituents likely reduce water solubility compared to Naproxen, which has a polar methoxy group.

- The absence of electron-withdrawing groups (e.g., -NO₂, -CF₃) results in lower acidity than its nitro or trifluoromethyl analogs.

Preparation Methods

Method Summary:

The primary synthetic approach involves the alkylation of 3-methylphenylacetic acid with isobutylene or related alkylating agents under acidic catalysis. This method proceeds via a carbocation intermediate formed from isobutylene, which then reacts with the carboxylic acid derivative to yield the 2,2-dimethyl substituted product.

- Catalyst: Strong acid catalyst such as sulfuric acid or Lewis acids (e.g., aluminum chloride)

- Temperature: Controlled to optimize yield and minimize side reactions

- Solvent: Often non-polar or slightly polar solvents to facilitate carbocation formation and alkylation

- Reaction time: Optimized based on scale and catalyst efficiency

- Protonation of isobutylene generates a tertiary carbocation.

- The carbocation electrophilically attacks the alpha-carbon of 3-methylphenylacetic acid.

- Rearrangement and stabilization lead to formation of the 2,2-dimethyl substituted product.

Oxidation and Functional Group Transformations

Following alkylation, further oxidation or reduction steps may be employed to fine-tune the functional groups or to purify the product.

| Reaction Type | Reagents/Conditions | Purpose | Typical Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | To oxidize side chains or impurities | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether | To reduce carboxylic acids to alcohols or alkanes | Alcohols, alkanes |

| Substitution | Halogens (Cl2, Br2) with Lewis acid catalyst (AlCl3) | To functionalize aromatic ring | Halogenated derivatives |

Industrial Scale and Purification Techniques

On an industrial scale, the synthesis is optimized for yield and purity by using:

- Continuous flow reactors for controlled addition and temperature management

- Advanced purification methods including distillation and crystallization

- Extraction techniques to remove side products such as methylacrylaldehyde using solvents like methyl iso-butyl ketone (MIBK)

Data Table: Typical Reaction Parameters for Alkylation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, AlCl3 | Strong acid catalyst required |

| Molar ratio (Isobutylene:3-methylphenylacetic acid) | 1:1 to 3:2 | Optimized for yield |

| Temperature | 25–50 °C | Controlled to avoid side reactions |

| Reaction time | 3–8 hours | Dependent on scale and catalyst |

| Solvent | Non-polar solvents (e.g., toluene) | Facilitates carbocation formation |

| Purification | Distillation, crystallization | To isolate pure acid |

Research Findings and Notes

- The alkylation reaction is sensitive to the position of the methyl substituent on the phenyl ring; meta-substitution (3-methyl) requires careful control to avoid ortho or para isomers.

- Side reactions such as polymerization of isobutylene or over-alkylation can reduce yield and complicate purification.

- Extraction with solvents like MIBK is effective in removing side products and unreacted starting materials.

- Recrystallization from ethanol (95%) is commonly employed to achieve high purity crystals of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized via Friedel-Crafts alkylation or catalytic carboxylation using 3-methylbenzene derivatives. For example, analogous compounds like 3-(3-Methoxyphenyl)propanoic acid are synthesized via β-keto acid intermediates under acidic conditions . Yield improvements (e.g., 60–80%) are achieved by controlling temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids like AlCl₃). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and steric effects from dimethyl groups. For similar compounds (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid), IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Computational tools like DFT (B3LYP/6-311+G(d,p)) model steric hindrance and electron distribution .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative mode provides high sensitivity (LOD ~0.1 ng/mL). For structurally related acids (e.g., 3-(2-Hydroxyphenyl)propanoic acid), GC-MS with derivatization (e.g., silylation) improves volatility. Calibration curves using deuterated internal standards reduce matrix effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl group influence reactivity in enzyme inhibition studies?

- Methodological Answer : Compare inhibition kinetics (e.g., IC₅₀) against phenylalanine derivatives (e.g., 2-Amino-3-(3-bromophenyl)propanoic acid). Molecular docking (AutoDock Vina) reveals steric clashes with active sites, while Hammett plots correlate substituent electronic effects (σ⁺) with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays (e.g., microbial growth inhibition vs. enzymatic activity) under standardized conditions (pH 7.4, 37°C). For example, discrepancies in antimicrobial activity of 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid were resolved by controlling redox conditions .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, 1–3 months) with UPLC monitoring. For analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, degradation pathways (e.g., decarboxylation) are pH-dependent, requiring buffers (e.g., phosphate, pH 6–8) for lab use .

Q. What computational approaches predict metabolic pathways and metabolite toxicity?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to model phase I/II metabolism. For 3-(2-Hydroxyphenyl)propanoic acid, β-oxidation and glucuronidation are dominant pathways. Toxicity risk (e.g., hepatotoxicity) is assessed via PASS Online .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.